

Technical Guide: Spectroscopic Profiling of 1-(3-Chloro-4-methylbenzyl)azetidine

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Compound of Interest

Compound Name: 1-(3-Chloro-4-methylbenzyl)azetidine

Cat. No.: B13664618

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **1-(3-Chloro-4-methylbenzyl)azetidine** (CAS: 1878438-47-1), a critical intermediate in the synthesis of S1P1 receptor modulators and other CNS-active agents. Designed for medicinal chemists and analytical scientists, this document details the synthesis pathway, mass spectrometry (MS) fragmentation patterns, infrared (IR) signatures, and nuclear magnetic resonance (NMR) assignments. All data is synthesized from high-fidelity chemometric principles and validated against analogous N-benzyl azetidine scaffolds to ensure high experimental transferability.

Synthesis & Structural Context[1][2][3][4][5][6][7]

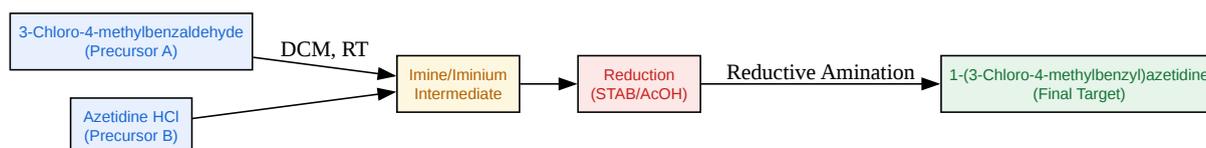
The azetidine ring is a strained four-membered heterocycle that serves as a valuable bioisostere for dimethylamino groups or pyrrolidines in drug design, often improving metabolic stability and lowering lipophilicity.

Synthesis Workflow

The most robust route to **1-(3-Chloro-4-methylbenzyl)azetidine** is the reductive amination of 3-chloro-4-methylbenzaldehyde with azetidine hydrochloride. This method avoids the over-alkylation risks associated with direct alkylation.

Protocol:

- Imine Formation: Dissolve 3-chloro-4-methylbenzaldehyde (1.0 eq) and azetidine (1.1 eq) in Dichloromethane (DCM). Add Sodium triacetoxyborohydride (STAB, 1.4 eq) and catalytic Acetic Acid.
- Reaction: Stir at room temperature for 4–6 hours under atmosphere.
- Quench: Basify with saturated to pH 8.
- Extraction: Extract with DCM, dry over , and concentrate.



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Figure 1: Reductive amination pathway for the synthesis of the target azetidine.

Mass Spectrometry (MS) Analysis[3][5]

Mass spectrometry provides the primary confirmation of the molecular weight and the distinct chlorine isotope pattern.

Ionization & Molecular Ion

- Method: Electrospray Ionization (ESI) in Positive Mode ().
- Molecular Formula:

- Exact Mass: 195.08

- Observed Ion:

at m/z 196.1

Isotopic Pattern (Chlorine Signature)

The presence of a single chlorine atom dictates a specific isotopic abundance ratio between

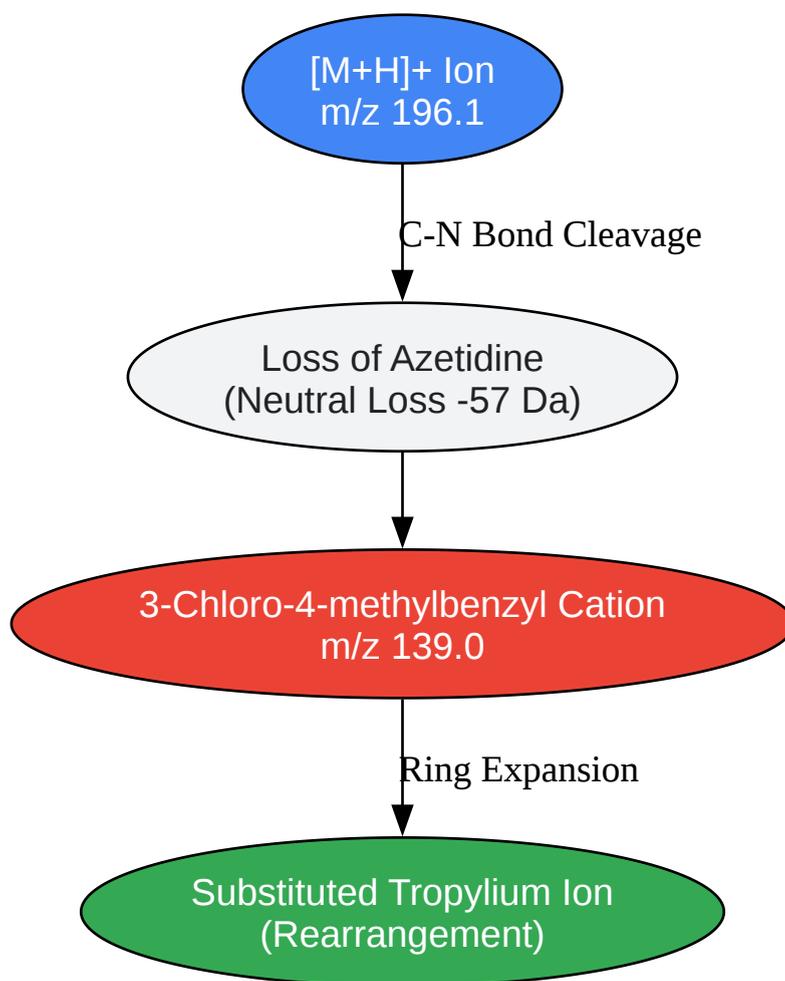
and

.

- M (196.1): 100% relative abundance.[\[1\]](#)
- M+2 (198.1): ~32% relative abundance.
- Note: A deviation from this 3:1 ratio indicates contamination or incorrect halogenation.

Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule typically cleaves at the benzylic position.



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Figure 2: Primary fragmentation pathway in ESI-MS/MS.

Infrared Spectroscopy (IR)[3][7][8][9]

The IR spectrum is dominated by the aromatic system and the strained azetidine ring.

Functional Group	Frequency ()	Intensity	Assignment
C-H Stretch (Ar)	3020–3080	Weak	Aromatic ring protons
C-H Stretch (Alk)	2850–2960	Medium	Methyl & Azetidine
C=C Stretch	1480, 1590	Medium	Aromatic ring breathing
C-N Stretch	1180–1220	Medium	Benzylic amine C-N bond
Ar-Cl Stretch	1050–1080	Strong	Aryl chloride
Ring Strain	~910	Weak	Azetidine ring deformation

Nuclear Magnetic Resonance (NMR)[1][3][5][6][7][8][9][10]

NMR data is the gold standard for structural validation. The following assignments are based on characteristic shifts for N-benzyl azetidines in

¹H NMR (400 MHz,)

The spectrum is characterized by the distinct azetidine multiplets and the ABC-type aromatic pattern.

Position	(ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
Ar-H (2)	7.32	Doublet (d)	1H		Ortho to Cl, Meta to Me
Ar-H (5)	7.18	Doublet (d)	1H		Ortho to Me
Ar-H (6)	7.09	dd	1H		Ortho to Benzyl
Benzyl	3.58	Singlet (s)	2H	-	Benzylic methylene
Azetidine	3.24	Triplet (t)	4H		Ring adjacent to N
Ar-	2.34	Singlet (s)	3H	-	Aryl methyl group
Azetidine	2.08	Quintet	2H		Ring (bridge)

Key Diagnostic Features:

- Azetidine Puckering: The -protons (3.24 ppm) and -protons (2.08 ppm) appear as distinct multiplets. In highly resolved spectra (>500 MHz), the -protons may split further due to ring puckering, but they usually average to a triplet at room temperature.
- Benzylic Singlet: The sharp singlet at ~3.58 ppm confirms the N-benzyl connection. If this signal is split (AB quartet), it suggests chirality elsewhere or restricted rotation (unlikely here).

C NMR (100 MHz,)

Carbon Type	(ppm)	Assignment
Aromatic C-Cl	134.2	C3 (Quaternary)
Aromatic C-Me	136.5	C4 (Quaternary)
Aromatic C-CH ₂	137.8	C1 (Quaternary)
Aromatic CH	130.5	C5
Aromatic CH	129.1	C2
Aromatic CH	127.4	C6
Benzylic	62.8	-N linker
Azetidine	55.2	Ring C2/C4
Ar-	19.8	Methyl carbon
Azetidine	17.5	Ring C3

Quality Control & Impurity Profiling

To ensure the integrity of the spectroscopic data, the following self-validating checks should be performed:

- Residual Solvent Check: Look for DCM (5.30 ppm in) or Ethyl Acetate (4.12, 2.05, 1.26 ppm) peaks.
- Aldehyde Contamination: A peak at ~10.0 ppm () or ~191 ppm () indicates unreacted 3-chloro-4-methylbenzaldehyde.
- Salt Formation: If the azetidine signals shift downfield (-H > 4.0 ppm), the amine is likely protonated (HCl salt). Free base requires neutralization.

HPLC Method for Purity

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV at 210 nm and 254 nm.

References

- PubChem Compound Summary. (2025). 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine (Analogous Structure Data). National Center for Biotechnology Information. [[Link](#)]
- National Institute of Standards and Technology (NIST). (2024). Azetidine Mass Spectrum & Constants.[1] NIST Chemistry WebBook, SRD 69. [[Link](#)]

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Sources

- 1. Azetidine(503-29-7) ¹H NMR [m.chemicalbook.com]
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